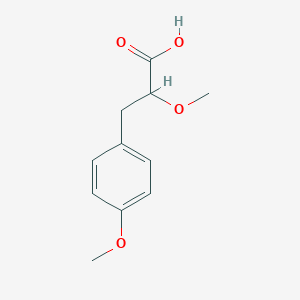

2-Methoxy-3-(4-methoxyphenyl)propanoic acid

Descripción general

Descripción

“2-Methoxy-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the linear formula C11H14O4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key OGJKUGGZOYNPSS-UHFFFAOYSA-N . The molecular formula is C11H14O4 and the molecular weight is 210.227 Da .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.2±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 63.0±3.0 kJ/mol . The flash point is 135.7±17.2 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Ring Closure and Auto-Oxidation Studies : Research demonstrates that 2-Methoxy-3-(4-methoxyphenyl)propanoic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, which is further susceptible to auto-oxidation, converting into various compounds including 3-phenylisocoumarin and 2-hydroxy-2-phenylindan-1-one (Brown, Denman, & O'donnell, 1971).

Electrochemical Hydrogenation : The compound has been successfully used in electrosynthesis for hydrogenation processes, demonstrating effective conversion of double bonds in 3-(methoxyphenyl)propenoic acids to the corresponding propanoic acids under specific conditions (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Catalytic Cycliacylation : Studies have shown that polyphosphoric acid catalyzes the cycliacylation of 3-(methoxyphenyl)propionic acids, leading to the formation of complex dimeric products and derivatives like [3.3]metacyclophane-1,10-diones and 1-indanones (Zhang, Hertzler, Holt, Vickstrom, & Eisenbraun, 1993).

Spectroscopic and Structural Analysis

X-ray Crystallography : The compound has been characterized using X-ray crystallography, showcasing its crystal structure and confirming its stability through various intramolecular and intermolecular interactions. This study provides valuable insights into the physical properties of the compound (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Thermal Stability Analysis : Research on the thermal stability of derivatives of this compound, such as its sodium salt, has been conducted. This includes studying its crystal structure and the influence of different environmental conditions on its stability (Kula, Mazur, & Rzączyńska, 2007).

Analytical Chemistry Applications

- Spectrophotometric Determination : The compound has been utilized in the development of methods for the spectrophotometric determination of nickel in various substances. This application highlights its utility in analytical chemistry for detecting and quantifying metal ions in complex matrices (Izquierdo & Carrasco, 1984).

Synthesis of Pharmaceuticals and Other Chemicals

Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals, demonstrating its importance in medicinal chemistry and drug development. This includes the synthesis of compounds with potential anti-inflammatory and anti-ulcer activities (Subudhi & Sahoo, 2011).

Preparation of Novel Compounds : Research into the preparation of new compounds from this compound highlights its role as a precursor in synthetic chemistry, contributing to the discovery and development of new chemical entities (Maskill, 1987).

Safety and Hazards

The compound is classified as an Eye Irritant (2) and Skin Sensitizer (1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .

Propiedades

IUPAC Name |

2-methoxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKUGGZOYNPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297947 | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87387-83-5 | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87387-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)

![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)